molecular formula C15H13N3O B5843144 2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B5843144
M. Wt: 251.28 g/mol
InChI Key: TWKTUZWNPPVMHJ-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and oxadiazole rings imparts unique chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethylbenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding.

    Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]pyridine
  • 2-[5-(3,4-dimethylphenyl)-1,2,3-triazol-4-yl]pyridine
  • 2-[5-(3,4-dimethylphenyl)-1,2,4-thiadiazol-3-yl]pyridine

Uniqueness

2-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to the specific positioning of the oxadiazole ring, which influences its electronic properties and reactivity. This positioning can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-7-12(9-11(10)2)15-17-14(18-19-15)13-5-3-4-8-16-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKTUZWNPPVMHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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